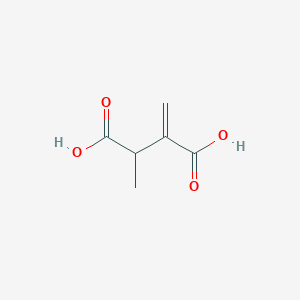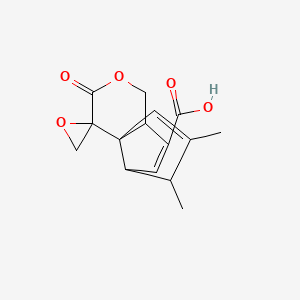
2-Methylene-3-methylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylene-3-methylsuccinic acid is a dicarboxylic acid that is succinic acid substituted by a methylene group at position 2 and a methyl group at position 3. It is a dicarboxylic acid and an olefinic compound. It derives from a succinic acid. It is a conjugate acid of a 2-methylene-3-methylsuccinate(2-).
Scientific Research Applications
1. Role in Fungal Metabolism
2-Butyl-3-methylsuccinic acid, a compound related to 2-Methylene-3-methylsuccinic acid, has been isolated from various fungi, indicating its role in fungal metabolism and potential applications in mycology and fungal biotechnology (Anderson, Edwards, & Whalley, 1985).
2. Conformational Studies
The conformational properties of 2-methylsuccinic acid, closely related to 2-Methylene-3-methylsuccinic acid, have been studied using NMR spectroscopy and Circular Dichroism. These findings are essential for understanding the molecular structure and behavior in various pH environments (Rétey et al., 1979).
3. Bioproduction and Applications in Polymers
2-Methylsuccinic acid (2-MSA), a similar compound, has been produced biologically and serves as a synthon for polymer synthesis, with applications in coatings, cosmetic solvents, and bioplastics. The development of microbial hosts for 2-MSA production opens new avenues in biotechnology and materials science (Wang et al., 2018).
4. Synthesis of Polyamides
Compounds structurally related to 2-Methylene-3-methylsuccinic acid have been used in synthesizing polyamides, which are important in various industrial applications like textiles and plastics (Hattori & Kinoshita, 1979).
5. Potential Medical Applications
Although your requirement excludes drug-related information, it is noteworthy that related compounds of 2-Methylene-3-methylsuccinic acid have been studied for potential applications in medicine, such as antimalarial activity (Chinworrungsee et al., 2001).
properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2-methyl-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h4H,1H2,2H3,(H,7,8)(H,9,10) |
InChI Key |
IZFHMLDRUVYBGK-UHFFFAOYSA-N |
SMILES |
CC(C(=C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C(=C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)

![Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, (R)-](/img/structure/B1200744.png)
![4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester](/img/structure/B1200746.png)


![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)


![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)



